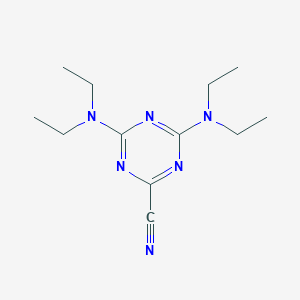

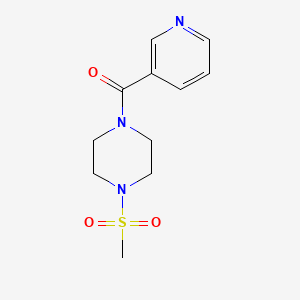

4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazine derivatives often involves multiple steps starting from simpler precursors like chloro-triazine compounds. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which are structurally related, were synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the multi-step nature of such syntheses (Hermon & Tshuva, 2008). This process might involve nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups, including diethylamino groups.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the triazine ring, a six-membered ring containing three nitrogen atoms. The presence of diethylamino and carbonitrile groups significantly influences the electronic structure and conformation of the molecule. For example, in some triazine-based compounds, the rigidity and planarity of the aromatic systems can be observed, along with variations in bond lengths, indicating the impact of substituents on the molecular structure (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, reflecting their reactivity. The presence of diethylamino groups can facilitate nucleophilic reactions, while the carbonitrile group might undergo reactions typical for nitriles, such as hydrolysis. The synthesis of triazine compounds often exploits these reactive sites to introduce new functional groups or form complexes with metals (Hermon & Tshuva, 2008).

Physical Properties Analysis

The physical properties of "4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile" would be influenced by its molecular structure. The bulky diethylamino groups could affect the compound's solubility in organic solvents and possibly its melting point. The electronic properties derived from the triazine ring and substituents can impact the compound's UV-Vis absorption characteristics, making it potentially useful in photonic applications (Nesterov et al., 2003).

Applications De Recherche Scientifique

Tribological Behaviors in Lubricating Oil

- Application : This compound has been evaluated as an environmentally friendly lubricating oil additive, exhibiting good antiwear performance and excellent load-carrying capacity. It also shows promising friction-reducing properties (He et al., 2004).

Polymerization and Material Properties

- Application : It has been used in the synthesis and polymerization of isopropenyltriazines, leading to the development of polymers with interesting crystallization properties and potential applications in materials science (Kunisada et al., 1991).

Antimicrobial and Biological Activities

- Application : Derivatives of this compound have been synthesized and tested for their antimicrobial properties, revealing potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Chemical Synthesis and Reactions

- Application : Research has focused on the chemical synthesis of various derivatives and their reactions with different reagents, providing insights into the compound's chemical behavior and potential applications in organic synthesis (Sasaki & Kojima, 1971).

Catalytic and Sorption Properties

- Application : Studies have explored the use of triazine derivatives in the synthesis of coordination polymers with diverse topological structures, showcasing their potential in catalysis and sorption applications (Sotnik et al., 2015).

Propriétés

IUPAC Name |

4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6/c1-5-17(6-2)11-14-10(9-13)15-12(16-11)18(7-3)8-4/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUSCNPBGZVMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)C#N)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)

![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)

![N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)

![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5592860.png)